molecular formula C19H17N3O5 B11150458 (2S)-{[3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}(phenyl)ethanoic acid

(2S)-{[3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}(phenyl)ethanoic acid

Cat. No.: B11150458
M. Wt: 367.4 g/mol
InChI Key: JCLFUUIUMCQGCN-INIZCTEOSA-N
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Description

2-[3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANAMIDO]-2-PHENYLACETIC ACID is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANAMIDO]-2-PHENYLACETIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline with a suitable amine, followed by acylation with phenylacetic acid. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANAMIDO]-2-PHENYLACETIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce dihydroquinazolines .

Mechanism of Action

The mechanism of action of 2-[3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANAMIDO]-2-PHENYLACETIC ACID involves its interaction with specific molecular targets and pathways. The quinazoline moiety is known to interact with various enzymes and receptors, leading to its biological effects. For example, it can act as an inhibitor of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . The compound may also interact with DNA, leading to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANAMIDO]-2-PHENYLACETIC ACID apart is its unique combination of the quinazoline and phenylacetic acid moieties. This structural feature imparts distinct biological activities and makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C19H17N3O5

Molecular Weight

367.4 g/mol

IUPAC Name

(2S)-2-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoylamino]-2-phenylacetic acid

InChI

InChI=1S/C19H17N3O5/c23-15(21-16(18(25)26)12-6-2-1-3-7-12)10-11-22-17(24)13-8-4-5-9-14(13)20-19(22)27/h1-9,16H,10-11H2,(H,20,27)(H,21,23)(H,25,26)/t16-/m0/s1

InChI Key

JCLFUUIUMCQGCN-INIZCTEOSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O

Origin of Product

United States

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